

# Solubility of Thiophanate-methyl-d6 in common laboratory solvents

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## Compound of Interest

Compound Name: Thiophanate-methyl-d6

Cat. No.: B12423194

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## An In-Depth Technical Guide to the Solubility of Thiophanate-methyl-d6

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in experimental design. This guide provides a comprehensive overview of the solubility of **Thiophanate-methyl-d6** in common laboratory solvents. While specific solubility data for the deuterated form is not extensively published, the physical properties of isotopically labeled compounds are generally considered to be very similar to their non-labeled counterparts. Therefore, the data presented for Thiophanate-methyl serves as a reliable proxy for **Thiophanate-methyl-d6**.

## Quantitative Solubility Data

The solubility of Thiophanate-methyl has been determined in a variety of common laboratory solvents. The data, collated from multiple sources, is summarized below for ease of comparison.

Solvent	Solubility (g / 100 mL)	Temperature (°C)	Alternative Units
Acetone	2.9	25	5.81% (w/w) at 21°C; 58.1 g/kg at 23°C[1][2]
Methanol	0.78	25	2.92% (w/w) at 21°C; 29.2 g/kg at 23°C[1][2]
Ethyl Acetate	0.84	25	1.19% (w/w) at 21°C; 11.9 g/kg at 23°C[1][2]
Dichloromethane	0.073	25	-
n-Octanol	0.018	25	-
Xylene	0.011	25	-
n-Hexane	0.000047	25	Slightly soluble[1][2]
Chloroform	-	-	2.62% (w/w) at 21°C[2]
Acetonitrile	-	-	2.44% (w/w) at 21°C; 24.4 g/kg at 23°C[1][2]
Cyclohexanone	-	-	4.30% (w/w) at 21°C; 43 g/kg at 23°C[1][2]
Water	<0.1	20	Sparingly soluble[3][4]

## Experimental Protocols

A definitive, detailed experimental protocol for determining the solubility of **Thiophanate-methyl-d6** is not readily available. However, a standard and widely accepted methodology for determining the solubility of organic compounds is the "Shake-Flask Method," which is also described in OECD Guideline 105.[5][6][7][8]

## Representative Protocol: Shake-Flask Method

This method is designed to determine the saturation mass concentration of a substance in a solvent.

1. Principle: An excess amount of the solid test substance (**Thiophanate-methyl-d6**) is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical method.

2. Materials and Equipment:

- **Thiophanate-methyl-d6** (analytical standard)
- Selected solvents (e.g., acetone, methanol, water) of high purity
- Glass flasks with airtight stoppers
- Constant temperature water bath or shaker incubator
- Centrifuge
- Syringes and filters (e.g., 0.45 µm PTFE or PVDF)
- Analytical balance
- Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
- Volumetric glassware

3. Procedure:

- Preparation: An excess amount of **Thiophanate-methyl-d6** is weighed and added to a flask containing a known volume of the solvent. The excess is crucial to ensure that a saturated solution is formed.
- Equilibration: The flasks are sealed and placed in a constant temperature shaker bath (e.g., 25°C ± 0.5°C). They are agitated for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. Preliminary tests can be run to determine the minimum time required to reach equilibrium.<sup>[6][8]</sup>
- Phase Separation: After equilibration, the flasks are allowed to stand at the same constant temperature to allow the undissolved solid to sediment. To ensure complete separation of the

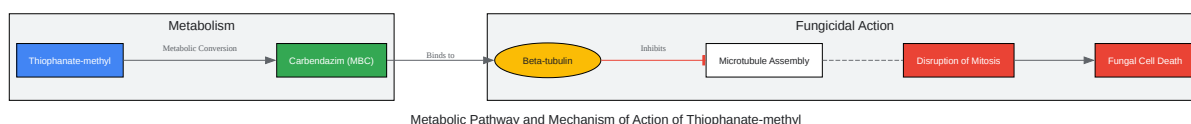
solid from the liquid phase, the supernatant is centrifuged.

- **Sampling:** A sample of the clear supernatant is carefully withdrawn using a syringe. To remove any remaining suspended particles, the sample is filtered through a membrane filter. Care must be taken to avoid temperature changes during this process.
- **Analysis:** The concentration of **Thiophanate-methyl-d6** in the filtered, saturated solution is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standards of known concentrations to quantify the amount of dissolved substance.
- **Replicates:** The experiment should be performed in triplicate to ensure the reproducibility of the results.

## Visualizations

### Metabolic Activation and Mechanism of Action

Thiophanate-methyl itself is not the primary fungitoxic agent. Within the plant or fungal cell, it is metabolized to carbendazim (also known as MBC).<sup>[1][2][9]</sup> Carbendazim is the active compound that exerts the fungicidal effect by interfering with microtubule assembly, a critical process for fungal cell division (mitosis).<sup>[2][3][4][10]</sup>

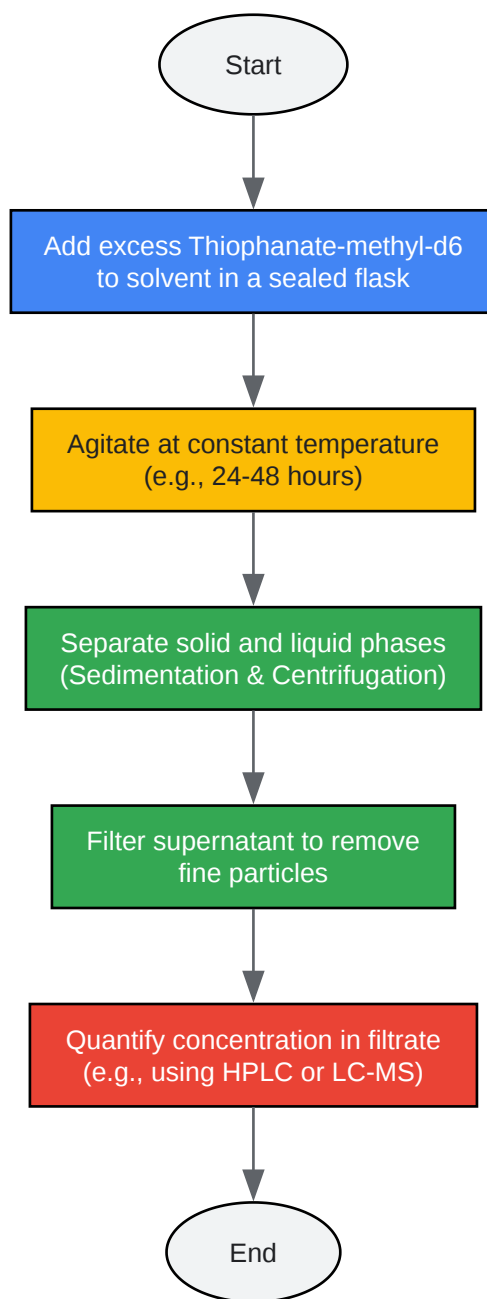


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Caption: Metabolic conversion of Thiophanate-methyl to Carbendazim and its inhibitory effect on fungal mitosis.

## Experimental Workflow for Solubility Determination

The logical flow of the shake-flask method can be visualized to provide a clear, step-by-step understanding of the experimental process.



Experimental Workflow for Shake-Flask Solubility Determination

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Caption: A generalized workflow diagram for determining compound solubility via the shake-flask method.

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